5-Bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine
Description
Significance of Nitrogen Heterocycles in Chemical Biology and Medicinal Chemistry
Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom. These molecules are of paramount importance in chemistry and biology. researchgate.netguidechem.com In fact, an analysis of U.S. FDA-approved pharmaceuticals revealed that 59% of unique small-molecule drugs contain a nitrogen heterocycle, highlighting their immense significance in drug design and development. guidechem.comchemicalbook.comsigmaaldrich.com
Their prevalence stems from several key properties:
Structural Diversity: The inclusion of nitrogen atoms in a carbocyclic ring alters the geometry, reactivity, and physical properties, leading to a vast array of possible structures.
Biological Mimicry: Many nitrogen heterocycles mimic the structures of natural biomolecules like nucleobases (purines and pyrimidines), amino acids (histidine, proline, tryptophan), and vitamins, allowing them to interact with biological targets such as enzymes and receptors. chemicalbook.com
Physicochemical Properties: The nitrogen atom can act as a hydrogen bond donor or acceptor, which is crucial for molecular recognition and binding to biological targets. It also influences the compound's solubility, lipophilicity, and metabolic stability.
This unique combination of features makes nitrogen heterocycles a cornerstone of medicinal chemistry, forming the basis for drugs with a wide range of therapeutic applications, including anticancer, anti-inflammatory, antiviral, and antibacterial agents. sigmaaldrich.com
The Pyrrolo[2,3-b]pyridine (7-Azaindole) Core as a Privileged Scaffold
The pyrrolo[2,3-b]pyridine ring system, commonly known as 7-azaindole (B17877), is a bicyclic heterocycle consisting of a pyrrole (B145914) ring fused to a pyridine (B92270) ring. nih.gov Due to its structural similarity to naturally occurring molecules like indole (B1671886) and purine, it is recognized as a "privileged scaffold" in drug discovery. researchgate.net This term describes a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a versatile starting point for the development of new therapeutic agents.
The 7-azaindole core possesses a unique arrangement of hydrogen-bond donors (the pyrrole N-H) and acceptors (the pyridine nitrogen) within a rigid structure. This feature facilitates specific interactions with the active sites of proteins, particularly protein kinases, which are crucial targets in oncology. nih.gov Consequently, the 7-azaindole scaffold is found in several approved anticancer drugs and numerous compounds under investigation for various diseases. nih.gov
Contextualizing 5-Bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine within the Substituted Azaindole Family for Research
This compound is a specific derivative of the 7-azaindole core. The identity and position of substituents on this scaffold are critical for modulating the molecule's biological activity, selectivity, and pharmacokinetic properties. While specific research data for this exact compound is not widely published, its structure can be understood by analyzing its constituent parts in the context of related molecules.
The 5-Bromo Substitution: The bromine atom at the 5-position is a key feature. Halogen atoms, particularly bromine, serve as versatile synthetic handles. They are instrumental in forming new carbon-carbon or carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov This allows chemists to introduce a wide variety of functional groups at this position, systematically modifying the compound to optimize its interaction with a biological target. The parent compound, 5-bromo-7-azaindole (B68098), is a widely used building block for this purpose. sigmaaldrich.comtcichemicals.com
The 3-Ethyl Substitution: The ethyl group at the 3-position of the pyrrole ring influences the molecule's steric profile and lipophilicity. This can affect how the molecule fits into a binding pocket and its ability to cross cell membranes. The synthesis of 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine derivatives has been achieved via methods like the Fischer indole synthesis, demonstrating the feasibility of introducing alkyl groups at these positions. researchgate.net The presence of substituents at both the 2 and 3 positions can significantly direct the compound's biological effects.
Therefore, this compound represents a highly specific molecular architecture designed for further chemical exploration. It combines a reactive handle (the bromo group) with a modulating group (the ethyl group) on a biologically relevant scaffold.
Overview of Research Trajectories for Halogenated Pyrrolo[2,3-b]pyridines
Research involving halogenated pyrrolo[2,3-b]pyridines, particularly 5-bromo-7-azaindole, is a vibrant area of chemical science. The primary trajectory for these compounds is their use as key intermediates in the synthesis of potent and selective kinase inhibitors. nih.gov
For instance, 5-bromo-7-azaindole is a precursor for creating 3,5-disubstituted derivatives that have shown activity against kinases like ALK and DYRK1A. nih.gov The synthetic strategy often involves sequential cross-coupling reactions, first at the more reactive 3-position (after an activation step like iodination) and then at the 5-position, to build complex, drug-like molecules. nih.gov Furthermore, derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been developed as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR), which is implicated in various cancers. rsc.org
Another significant research avenue is the use of halogenated 7-azaindoles as ligands in coordination chemistry. Platinum(II) complexes incorporating 5-bromo-7-azaindole have been synthesized and shown to possess high cytotoxicity against human cancer cell lines, in some cases exceeding the activity of the established anticancer drug cisplatin. nih.govresearchgate.net
The general research path for a compound like this compound would likely involve its use as a building block. The bromo group would be exploited for coupling reactions to attach various aryl or heteroaryl fragments, while the ethyl group would provide a specific steric and electronic profile to fine-tune the biological activity of the resulting larger molecules.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-2-6-4-11-9-8(6)3-7(10)5-12-9/h3-5H,2H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUDFNLMBEZTNQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CNC2=C1C=C(C=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1935333-86-0 | |
| Record name | 5-bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Reactivity and Derivatization Strategies for 5 Bromo 3 Ethyl 1h Pyrrolo 2,3 B Pyridine
Electrophilic Aromatic Substitution Reactions of the Pyrrole (B145914) and Pyridine (B92270) Rings
The 1H-pyrrolo[2,3-b]pyridine system contains an electron-rich pyrrole ring fused to an electron-deficient pyridine ring. This electronic arrangement dictates that electrophilic aromatic substitution (EAS) reactions preferentially occur on the pyrrole moiety, primarily at the C-3 position, which is the most nucleophilic site. The presence of the ethyl group at C-2 does not significantly alter this inherent reactivity.
The pyrrole ring of 7-azaindole (B17877) derivatives is susceptible to electrophilic halogenation. Specifically, the C-3 position can be readily iodinated. The synthesis of 5-Bromo-2-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine has been documented, demonstrating the feasibility of this transformation. While specific reaction conditions for this exact substrate are proprietary, analogous iodinations on electron-rich heterocycles are commonly achieved using N-iodosuccinimide (NIS) in a suitable solvent like N,N-dimethylformamide (DMF) or acetonitrile (B52724). organic-chemistry.org The reaction proceeds under mild conditions and typically provides the 3-iodo derivative in good yield. The introduction of an iodine atom at this position is particularly valuable as it provides a handle for further diversification through various cross-coupling reactions.
The electron-rich C-3 position of the 5-bromo-7-azaindole (B68098) core is also the preferred site for acylation and formylation reactions.
Formylation: The Vilsmeier-Haack reaction is a classical method for introducing a formyl group onto activated aromatic rings. ijpcbs.comnih.gov This reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). nih.gov The electrophilic iminium salt generated in situ attacks the C-3 position of the pyrrole ring, and subsequent hydrolysis yields the 3-carbaldehyde derivative. nih.gov This transformation provides a key intermediate that can be further elaborated, for instance, through oxidation to a carboxylic acid, reduction to a hydroxymethyl group, or conversion into various nitrogen-containing functional groups.
Acylation: Friedel-Crafts acylation allows for the introduction of an acyl group using an acyl chloride or anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃). youtube.com The reaction proceeds via the formation of a highly electrophilic acylium ion, which then attacks the C-3 position of the 7-azaindole nucleus. This method is effective for installing various keto functionalities, which can serve as precursors for a wide array of more complex structures.
Nitration of the 7-azaindole scaffold provides another avenue for functionalization. The reaction typically occurs at the C-3 position of the pyrrole ring upon treatment with standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. This leads to the formation of compounds like 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine. acs.org The electron-withdrawing nitro group deactivates the ring system to further electrophilic attack.
The resulting nitro derivative is a valuable intermediate, as the nitro group can be readily reduced to a primary amino group. A variety of reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., H₂/Pd-C), or chemical reduction with reagents like tin(II) chloride or trichlorosilane. beilstein-journals.org The metal-free reduction using trichlorosilane in the presence of a tertiary amine offers a mild and efficient method to obtain the corresponding 3-amino-5-bromo-7-azaindole derivative. beilstein-journals.org This amino functional group can then be subjected to a wide range of subsequent reactions, such as diazotization, acylation, or alkylation, to generate a diverse library of compounds.
Nucleophilic Substitution and Cross-Coupling at the Brominated 5-Position
The bromine atom at the C-5 position on the pyridine ring is a key site for derivatization, primarily through palladium-catalyzed cross-coupling reactions. This position is less susceptible to classical nucleophilic aromatic substitution but is highly amenable to reactions that proceed via an oxidative addition/reductive elimination catalytic cycle.
Suzuki-Miyaura Coupling: The Suzuki reaction is a versatile and widely used method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or ester. mdpi.comnih.gov The 5-bromo position of the 7-azaindole core readily participates in Suzuki couplings with various aryl- and heteroarylboronic acids. mdpi.com These reactions are typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, in the presence of a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃) and are often carried out in a mixture of an organic solvent and water. mdpi.comnih.gov This methodology allows for the efficient synthesis of 5-aryl- and 5-heteroaryl-substituted 7-azaindoles.
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.gov This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst (e.g., CuI) and an amine base, such as triethylamine or diisopropylethylamine. nih.govscirp.org The 5-bromo-7-azaindole scaffold can be effectively coupled with a wide range of terminal alkynes under Sonogashira conditions to yield 5-alkynyl derivatives. google.com These alkynyl products are valuable intermediates that can undergo further transformations, such as cycloadditions or reductions.
| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Product Type |
| Arylboronic Acid | Pd(PPh₃)₄ / Pd(dppf)Cl₂ | K₂CO₃ / Na₂CO₃ | Dioxane/Water | 80-100 | 5-Aryl-3-ethyl-1H-pyrrolo[2,3-b]pyridine |
| Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N / DIPEA | THF / DMF | RT - 60 | 5-Alkynyl-3-ethyl-1H-pyrrolo[2,3-b]pyridine |
| Organostannane | Pd(PPh₃)₄ | - | Toluene | 110 | 5-Aryl/Alkenyl-3-ethyl-1H-pyrrolo[2,3-b]pyridine |
Transformations Involving the Pyrrolic N-H Position
The pyrrolic nitrogen of the 7-azaindole system possesses a proton that can be removed by a base, rendering the nitrogen nucleophilic. This allows for a variety of substitution reactions directly on the pyrrole ring nitrogen.
N-Alkylation: The pyrrolic N-H can be deprotonated using a suitable base, such as sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu), in an aprotic solvent like DMF or THF. beilstein-journals.orgyoutube.com The resulting anion readily reacts with various electrophiles, most commonly alkyl halides (e.g., methyl iodide, ethyl bromide) or other alkylating agents, in an Sₙ2 reaction to afford N-alkylated 7-azaindoles. youtube.com The choice of base and solvent can be crucial for achieving high yields and avoiding side reactions.
N-Acylation: Similar to alkylation, N-acylation can be achieved by treating the 7-azaindole with a base followed by the addition of an acylating agent, such as an acyl chloride or anhydride. This reaction introduces an acyl group onto the pyrrolic nitrogen, forming an N-acyl-7-azaindole. These N-acyl derivatives can serve as protecting groups or as functional handles for further synthetic manipulations. For instance, N-acylation using a pyridine ring as an internal nucleophilic catalyst has been shown to be an efficient method. semanticscholar.org
Oxidative Functionalization via N-Oxide Intermediates
The formation of an N-oxide at the pyridine nitrogen (N7) is a powerful strategy to activate the otherwise electron-deficient pyridine ring of the 7-azaindole scaffold towards functionalization. This approach alters the electronic properties of the ring system, facilitating reactions that are otherwise difficult to achieve.
Research on the broader class of 7-azaindoles demonstrates that N-oxidation enables regioselective C-H functionalization on the pyridine ring. For instance, the N-oxide of N-methyl-7-azaindole has been shown to undergo palladium-catalyzed direct arylation, preferentially at the C6 position. acs.orgmdpi.com This activation strategy allows for the introduction of various aryl groups. Similarly, regioselective chlorination of the 7-azaindole N-oxide has been developed as a method to introduce substituents at the C4 position. researchgate.net
For 5-Bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine, formation of the corresponding N-oxide would similarly activate the pyridine moiety. The existing bromo-substituent at C5 would further influence the regioselectivity of subsequent reactions. Palladium-catalyzed C-H functionalization reactions on the N-oxide intermediate would likely be directed to the C4 or C6 positions, with the specific outcome depending on the catalyst, ligands, and reaction conditions employed. acs.orgnih.gov
Table 1: Examples of Functionalization of the 7-Azaindole Ring via N-Oxide Intermediates
| Substrate | Reaction Type | Position of Functionalization | Key Reagents | Reference |
|---|---|---|---|---|
| N-methyl-7-azaindole N-oxide | Direct Arylation | C6 | Aryl bromides, Pd(OAc)₂, DavePhos, Cs₂CO₃ | acs.orgmdpi.com |
| 7-Azaindole N-oxide | Chlorination | C4 | Not specified | researchgate.net |
| N-methyl-6-azaindole N-oxide | Direct Arylation | C7 | Aryl bromides, Pd(OAc)₂, DavePhos, Cs₂CO₃ | mdpi.com |
Ring Transformations and Rearrangement Mechanisms
Skeletal ring transformations and rearrangement reactions of the 1H-pyrrolo[2,3-b]pyridine core are not extensively documented in scientific literature. The stability of this fused heterocyclic system generally precludes facile ring-opening or rearrangement pathways under common synthetic conditions.
The synthesis of the 7-azaindole scaffold itself, however, involves significant bond formation and cyclization strategies that can be considered transformations of precursor molecules into the final ring system. Notable methods include:
Fischer Indole (B1671886) Synthesis: This method can be applied to prepare 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridines from the corresponding bromo-substituted pyridylhydrazines and ketones or aldehydes in the presence of an acid catalyst like polyphosphoric acid. researchgate.net
Chichibabin Cyclization: The condensation of 3-picoline derivatives with nitriles in the presence of a strong base like lithium diisopropylamide (LDA) can be used to construct the 7-azaindole ring system. nih.gov
While these reactions construct the desired scaffold, they are not transformations of a pre-existing this compound molecule. Research into reactions that would cause the fused rings of this specific compound to rearrange or transform into a different heterocyclic system is limited.
Chemo- and Regioselectivity in Functionalization Reactions
Chemo- and regioselectivity are paramount when functionalizing a molecule with multiple potential reaction sites like this compound. The molecule possesses several distinct reactive positions: the N-H of the pyrrole, the C2, C4, and C6 positions for C-H activation or electrophilic/nucleophilic attack, and the C-Br bond at C5 for cross-coupling reactions.
The inherent reactivity of the 7-azaindole system involves an electron-rich pyrrole ring, which is susceptible to electrophilic attack (typically at C3, though this is blocked by the ethyl group), and an electron-deficient pyridine ring, which is more susceptible to nucleophilic attack. The substituents significantly modulate this reactivity:
Ethyl group at C3: This alkyl group has a mild activating effect on the pyrrole ring for electrophilic substitution and will sterically hinder reactions at the C2 and C4 positions.
Bromo group at C5: This halogen deactivates the pyridine ring towards electrophilic substitution but serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of carbon-carbon and carbon-heteroatom bonds at this position.
Directed metalation is a key strategy for achieving high regioselectivity. By choosing appropriate directing groups and reaction conditions, it is possible to functionalize specific carbon positions of the 7-azaindole nucleus. researchgate.net For example, a highly regiocontrolled route to prepare 5-bromo-4-chloro-3-nitro-7-azaindole from the parent 7-azaindole has been reported, demonstrating that sequential, selective functionalization of the C3, C4, and C5 positions is feasible. researchgate.net This control is achieved by exploiting the different directing effects of the substituents at each step.
For this compound, a likely regioselective reaction would be a palladium-catalyzed cross-coupling at the C5-bromo position. Electrophilic substitution, such as halogenation or nitration, would be expected to occur on the pyrrole ring, likely at the C2 position, influenced by the directing effect of the pyrrole nitrogen and the steric bulk of the C3-ethyl group.
Table 2: Examples of Regioselective Functionalization of the 7-Azaindole Scaffold
| Scaffold | Reaction Type | Position(s) of Functionalization | Outcome | Reference |
|---|---|---|---|---|
| 7-Azaindole | Nitration -> Chlorination -> Bromination | C3, C4, C5 | Stepwise synthesis of 5-bromo-4-chloro-3-nitro-7-azaindole | researchgate.net |
| N-methyl-7-azaindole N-oxide | Pd-catalyzed Direct Arylation | C6 | Selective formation of 6-aryl-7-azaindole | acs.org |
| N-sulfonyl protected 7-azaindoles | Sulfenylation | C3 | Regioselective formation of 3-thio-7-azaindoles | researchgate.net |
| 2-Fluoro-3-picoline + Benzonitrile | Chichibabin Cyclization | C2 | Formation of 2-phenyl-7-azaindole | nih.gov |
Advanced Spectroscopic and Analytical Characterization in Pyrrolo 2,3 B Pyridine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
For the parent compound, 5-Bromo-1H-pyrrolo[2,3-b]pyridine , detailed ¹H and ¹³C NMR data have been reported. nih.govresearchgate.net In a DMF-d7 solution, the ¹H NMR spectrum shows characteristic signals for the pyrrole (B145914) and pyridine (B92270) protons. nih.gov For instance, the proton at position 6 (HC⁶) appears as a doublet at approximately 8.30 ppm, and the proton at position 4 (HC⁴) is observed as a doublet around 8.20 ppm. nih.gov The ¹³C NMR spectrum of this parent compound reveals signals for all seven carbon atoms of the bicyclic core, with chemical shifts influenced by the nitrogen atoms and the bromine substituent. nih.govresearchgate.net
For 5-Bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine , the introduction of an ethyl group at the C3 position would introduce distinct features in the NMR spectra.
¹H NMR:
Ethyl Group Signals: A triplet corresponding to the methyl (-CH₃) protons would be expected upfield, typically in the 1.2-1.5 ppm range, coupled to the adjacent methylene (B1212753) protons. A quartet for the methylene (-CH₂-) protons would appear further downfield, likely between 2.7 and 3.0 ppm.
Aromatic Signals: The signal for the H3 proton, originally observed in the parent compound, would be absent. The chemical shifts of the remaining aromatic protons (H2, H4, H6) would be expected to shift slightly due to the electronic effect of the ethyl group. The H2 proton, now adjacent to the ethyl group, would likely experience a notable shift.
¹³C NMR:
Ethyl Carbon Signals: Two new signals would appear in the aliphatic region of the spectrum, corresponding to the methyl and methylene carbons of the ethyl group.
Aromatic Carbon Signals: The chemical shift of the C3 carbon would be significantly altered due to the direct attachment of the ethyl group. The shifts of other carbons in the pyrrolo[2,3-b]pyridine ring system would also be influenced, albeit to a lesser extent.
2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential to definitively assign all proton and carbon signals by showing correlations between coupled protons (COSY) and direct carbon-proton attachments (HSQC). HMBC (Heteronuclear Multiple Bond Correlation) would further confirm the placement of the ethyl group by showing long-range correlations between the ethyl protons and the carbons of the heterocyclic core (e.g., C2, C3, and C3a).
Table 1: Reported ¹H and ¹³C NMR Data for the Parent Compound 5-Bromo-1H-pyrrolo[2,3-b]pyridine in DMF-d7
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| 1 (NH) | 11.91 (bs) | - |
| 2 | 7.63 (t) | 128.2 |
| 3 | 6.50 (m) | 100.0 |
| 4 | 8.20 (d) | 130.3 |
| 5 | - | 111.1 |
| 6 | 8.30 (d) | 142.9 |
| 7a | - | 147.5 |
| 3a | - | 122.1 |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
For This compound (Molecular Formula: C₉H₉BrN₂), the molecular weight is 225.09 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The presence of bromine would be readily identifiable from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major peaks (M and M+2) of nearly equal intensity.
Predicted mass spectrometry adducts provide insight into what would be observed in an experimental setting. uni.lu For example, the protonated molecule ([M+H]⁺) would have an m/z of approximately 225.00218, while the sodium adduct ([M+Na]⁺) would be observed at m/z 246.98412. uni.lu
Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), would likely involve the loss of fragments from the ethyl group (e.g., loss of a methyl radical, •CH₃, or ethylene, C₂H₄) and cleavage of the heterocyclic rings.
Table 2: Predicted Mass Spectrometry Data for this compound
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 225.00218 |
| [M+Na]⁺ | 246.98412 |
| [M-H]⁻ | 222.98762 |
| [M]⁺ | 223.99435 |
Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is a rapid and effective method for identifying the presence of specific functional groups.
The IR spectrum of the parent compound, 5-Bromo-1H-pyrrolo[2,3-b]pyridine , shows characteristic absorptions for the N-H bond of the pyrrole ring and the C-H and C=C/C=N bonds of the aromatic system. chemicalbook.com
For This compound , the spectrum would be expected to display additional key absorption bands:
N-H Stretch: A moderate to sharp absorption band in the region of 3100-3500 cm⁻¹ corresponding to the N-H stretching vibration of the pyrrole ring.
Aromatic C-H Stretch: Absorption bands typically above 3000 cm⁻¹.
Aliphatic C-H Stretch: New, distinct absorption bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the ethyl group's methyl and methylene components.
C=C and C=N Stretches: A series of bands in the 1400-1650 cm⁻¹ region, characteristic of the pyrrolo[2,3-b]pyridine ring system.
C-H Bending: Aliphatic C-H bending (scissoring, rocking) vibrations for the ethyl group would appear in the 1375-1470 cm⁻¹ region.
C-Br Stretch: A weak absorption in the far-infrared region, typically below 600 cm⁻¹.
X-ray Crystallography for Solid-State Molecular Structure Determination
Single-crystal X-ray crystallography provides the definitive, three-dimensional structure of a compound in the solid state, yielding precise bond lengths, bond angles, and information on intermolecular interactions.
While the crystal structure for This compound has not been reported, the structure of the parent compound, 5-Bromo-1H-pyrrolo[2,3-b]pyridine , has been determined. nih.govresearchgate.net The analysis reveals an essentially planar 7-azaindole (B17877) skeleton. nih.gov In the crystal, molecules form centrosymmetric dimers connected by pairs of N—H···N hydrogen bonds between the pyrrole N-H of one molecule and the pyridine nitrogen of another. nih.govnih.gov This hydrogen bonding is a characteristic feature of 7-azaindole derivatives.
Table 3: Crystal Data for the Parent Compound 5-Bromo-1H-pyrrolo[2,3-b]pyridine
| Parameter | Value |
|---|---|
| Chemical Formula | C₇H₅BrN₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.9082 (4) |
| b (Å) | 13.3632 (6) |
| c (Å) | 5.8330 (3) |
| β (°) | 103.403 (5) |
| Volume (ų) | 675.47 (6) |
Chromatographic Techniques for Separation, Purification, and Purity Assessment in Research
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), are indispensable for the purification of synthetic products and the assessment of their purity.
For derivatives of 5-Bromo-1H-pyrrolo[2,3-b]pyridine, reverse-phase (RP) HPLC is a common analytical method. For instance, a method for a complex derivative involves a mobile phase of acetonitrile (B52724) and water with an acid modifier. Such methods are scalable and can be adapted for preparative separation to isolate impurities.
In the synthesis of This compound , TLC would be used to monitor the reaction progress, typically using a solvent system like chloroform/methanol or ethyl acetate/hexane. researchgate.net For purification, column chromatography on silica (B1680970) gel would be employed. Purity assessment of the final product would be conducted using RP-HPLC, where the compound would exhibit a characteristic retention time under specific conditions (e.g., C18 column, mobile phase gradient of water and acetonitrile). The purity is typically determined by the peak area percentage from the resulting chromatogram.
Elemental Analysis for Empirical Formula Validation
The calculated elemental composition for This compound (C₉H₉BrN₂) is:
Carbon (C): 48.02%
Hydrogen (H): 4.03%
Nitrogen (N): 12.45%
Experimental results from a CHN analyzer for a pure sample should align with these calculated values, typically within a ±0.4% margin, to confirm the empirical formula. For the parent compound, 5-Bromo-1H-pyrrolo[2,3-b]pyridine , the experimental values (Found: C 42.58%, H 2.62%, N 14.09%) were in close agreement with the calculated values (Calculated: C 42.67%, H 2.56%, N 14.22%), validating its composition. nih.govresearchgate.net A similar level of agreement would be expected for the 3-ethyl derivative.
Computational and Theoretical Investigations of 5 Bromo 3 Ethyl 1h Pyrrolo 2,3 B Pyridine and Analogs
Quantum Mechanical Studies for Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental in predicting the intrinsic properties of a molecule. These methods model the electronic structure from first principles, allowing for a detailed understanding of molecular orbitals, charge distribution, and reactivity.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like pyridine (B92270) derivatives to determine optimized geometry and electronic properties. nih.gov For the parent compound, 5-Bromo-1H-pyrrolo[2,3-b]pyridine (also known as 5-bromo-7-azaindole), the fused pyridine and pyrrole (B145914) rings form an essentially planar azaindole skeleton. nih.govnih.gov
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.
| Parameter | Description | Significance for 5-Bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate an electron. Higher energy suggests greater reactivity towards electrophiles. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept an electron. Lower energy suggests greater reactivity towards nucleophiles. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | A key indicator of chemical reactivity and stability. A smaller gap implies higher polarizability and reactivity. |
Global reactivity descriptors derived from DFT, such as electronegativity (χ), chemical hardness (η), and global softness (S), provide quantitative measures of a molecule's reactivity. These indices help in comparing the reactivity of different analogs within the pyrrolo[2,3-b]pyridine series.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map illustrates regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For this compound, the nitrogen atom in the pyridine ring (N7) and the bromine atom would be expected to show negative potential, indicating their role as hydrogen bond acceptors or sites for interaction with electrophiles. The hydrogen atom on the pyrrole nitrogen (N1-H) would exhibit a region of positive potential, making it a likely hydrogen bond donor.
The 1H-pyrrolo[2,3-b]pyridine scaffold can exist in different tautomeric forms, primarily involving the migration of the proton on the pyrrole nitrogen. The 1H-tautomer is generally the most stable form.
Crystal structure analysis of the parent compound, 5-Bromo-1H-pyrrolo[2,3-b]pyridine, shows that the fused ring system is nearly planar. researchgate.net The introduction of a 3-ethyl group introduces conformational flexibility. The ethyl group can rotate around the C3-C bond, leading to different conformers. Computational studies can determine the relative energies of these conformers to identify the most stable spatial arrangement, which is crucial for understanding how the molecule fits into a biological target's binding site.
Molecular Modeling and Docking Simulations for Biological Target Interactions
The pyrrolo[2,3-b]pyridine core is a recognized "hinge-binding" scaffold found in many kinase inhibitors. Molecular modeling and docking simulations are essential computational techniques used to explore how these compounds interact with their biological targets, such as protein kinases. sci-hub.sescilit.com
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For pyrrolo[2,3-b]pyridine derivatives, docking studies have been instrumental in elucidating their binding modes within the ATP-binding site of various kinases, including c-Met, Janus kinase 1 (JAK1), and Fibroblast Growth Factor Receptor (FGFR). sci-hub.senih.govrsc.org
Computational methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used after docking and molecular dynamics simulations to calculate the binding free energy, providing a quantitative prediction of the ligand's binding affinity. nih.govescholarship.org
| Target Kinase | Key Interacting Residue(s) | Interaction Type | Reference Compound Class |
|---|---|---|---|
| c-Met | Met1160 | Hydrogen Bonding | Pyrrolo[2,3-b]pyridine derivatives sci-hub.se |
| JAK1 | Hinge Region Residues | Hydrogen Bonding | N-methyl-pyrrolo[2,3-b]pyridine-5-carboxamides nih.gov |
| FGFR | Hinge Region Residues | Hydrogen Bonding | 1H-pyrrolo[2,3-b]pyridine derivatives rsc.org |
Structure-Binding Relationships (SBR) analyze how changes in a molecule's structure affect its interaction with a biological target. By combining docking results with experimental activity data for a series of analogs, researchers can build robust SBR models.
For the pyrrolo[2,3-b]pyridine class of inhibitors, SBR studies reveal that:
The Core Scaffold: The 1H-pyrrolo[2,3-b]pyridine core is essential for anchoring the molecule in the kinase hinge region. sci-hub.se
Substituents at C3/C4/C5: Modifications at these positions are crucial for potency and selectivity. For example, analysis of JAK inhibitors showed that specific substituents at the C4 and C5 positions were key to achieving selectivity for JAK1 over other JAK family members. nih.gov The 5-bromo group can form halogen bonds with the protein backbone or contribute to hydrophobic interactions, often enhancing binding affinity. The 3-ethyl group would occupy a specific hydrophobic pocket, and its size and conformation must be optimal for a snug fit.
Linkers and Side Chains: In many designed inhibitors, linkers attached to the core extend to other regions of the ATP-binding site, allowing for additional interactions that fine-tune the compound's activity and properties. sci-hub.se
These computational insights into SBR guide the rational design of new, more potent, and selective analogs for therapeutic development. nih.gov
Prediction of Physicochemical Parameters Relevant to Biological Activity (e.g., Ionization Potential)
The biological activity of a molecule is intrinsically linked to its electronic properties, which dictate how it interacts with biological targets. Parameters such as ionization potential, electron affinity, chemical hardness, and the distribution of electron density are fundamental to these interactions. Density Functional Theory (DFT) is a commonly employed computational method to predict these properties with a high degree of accuracy.
For the parent molecule, 7-azaindole (B17877), DFT calculations have been used to determine its electronic spectra, including vertical ionization energies. mdpi.comresearchgate.net These calculations provide a foundational understanding of the energy required to remove an electron from the molecule, a key factor in its reactivity and potential for forming charge-transfer complexes. Studies on various substituted pyrrolo[2,3-b]pyridine derivatives have utilized DFT to calculate highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. ajchem-a.com The energy gap between the HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability.
Furthermore, computational methods are employed to predict properties relevant to pharmacokinetics, such as lipophilicity (Log P) and aqueous solubility, which are crucial for a compound's drug-likeness. ajchem-a.com For a series of pyrrolo[2,3-b]pyridine derivatives, these parameters have been computationally screened to assess their potential as therapeutic agents. ajchem-a.com The introduction of a bromine atom at the 5-position and an ethyl group at the 3-position on the 1H-pyrrolo[2,3-b]pyridine core would be expected to modulate these electronic and physicochemical properties. The electron-withdrawing nature of the bromine atom would likely lower the HOMO and LUMO energy levels and increase the ionization potential, while the electron-donating ethyl group would have the opposite effect.
Below is an interactive data table summarizing the types of physicochemical parameters that are typically predicted for 7-azaindole and its analogs using computational methods.
| Parameter | Computational Method | Significance in Biological Activity | Typical Findings for 7-Azaindole Analogs |
|---|---|---|---|
| Ionization Potential | DFT | Relates to the ease of oxidation and involvement in charge-transfer interactions. | Theoretical values for 7-azaindole have been calculated and compared with experimental data. mdpi.com |
| HOMO-LUMO Gap | DFT | Indicates chemical reactivity and kinetic stability. | Calculated to assess the reactivity of various derivatives. ajchem-a.com |
| Dipole Moment | DFT | Influences solubility and binding orientation in polar environments. | Routinely calculated in computational studies of new derivatives. |
| Molecular Electrostatic Potential (MEP) | DFT | Identifies regions of positive and negative electrostatic potential, crucial for non-covalent interactions with biological targets. | Used to analyze charge density distributions and predict interaction sites. ajchem-a.com |
| Log P | Various QSPR models | Predicts the lipophilicity of a compound, affecting its membrane permeability and distribution. | Predicted for novel derivatives to assess their drug-likeness. ajchem-a.com |
Computational Elucidation of Reaction Mechanisms and Pathways
Understanding the mechanisms of chemical reactions is fundamental to optimizing synthetic routes and discovering new transformations. Computational chemistry, particularly DFT, has become an indispensable tool for mapping out the potential energy surfaces of reactions, identifying transition states, and calculating activation barriers.
For the synthesis of the 7-azaindole scaffold, computational studies have provided detailed insights into reaction mechanisms. For instance, the mechanism of the Rh(III)-catalyzed synthesis of 7-azaindoles from 2-aminopyridines and alkynes has been investigated using DFT. researchgate.net These studies have elucidated the catalytic cycle, including steps such as C-H activation, alkyne insertion, and reductive elimination, and have clarified the role of additives like silver oxidants in regenerating the catalyst. researchgate.net
While a specific computational study on the synthesis of this compound has not been reported, the general mechanisms for constructing the 7-azaindole core are applicable. The introduction of substituents on the starting materials would influence the energetics of the reaction pathway, potentially affecting reaction rates and yields. Computational analysis can predict these effects, guiding the experimental design of synthetic strategies.
The table below outlines the key stages in a computationally elucidated reaction pathway for the synthesis of the 7-azaindole core, which would be relevant to the formation of this compound.
| Reaction Stage | Computational Method | Key Insights from Computational Studies on 7-Azaindole Synthesis |
|---|---|---|
| Catalyst Activation | DFT | Modeling of the active catalytic species and its formation. |
| C-H Activation | DFT | Calculation of the energy barrier for the concerted metalation-deprotonation step on the aminopyridine ring. researchgate.net |
| Alkyne Insertion | DFT | Determination of the regioselectivity and the energy profile for the insertion of the alkyne into the metal-carbon bond. researchgate.net |
| Reductive Elimination | DFT | Elucidation of the final step to form the 7-azaindole ring and regenerate the catalyst. The role of oxidants in facilitating this step has been computationally verified. researchgate.net |
| Overall Reaction Energetics | DFT | Calculation of the free energy profile for the entire catalytic cycle to identify the rate-determining step. researchgate.net |
Exploration of Biological Activities and Molecular Mechanisms in Vitro and Preclinical Focus
Targeted Kinase Inhibition Studies
No in vitro or preclinical studies explicitly investigating the inhibitory activity of 5-Bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine against the following kinases have been found.
Investigation of Cellular Processes in vitro
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated significant effects on fundamental cellular processes that are hallmarks of cancer. In vitro studies using various human cancer cell lines have provided insight into their antiproliferative, pro-apoptotic, and anti-metastatic potential.
A primary indicator of anticancer potential is the ability of a compound to inhibit the proliferation of cancer cells. Numerous 1H-pyrrolo[2,3-b]pyridine derivatives and their isomers have been evaluated against a panel of human cancer cell lines, showing potent antiproliferative effects. For instance, compound 4h , a 1H-pyrrolo[2,3-b]pyridine derivative, was shown to inhibit the proliferation of 4T1 mouse breast cancer cells. rsc.org A closely related isomer, a 1H-pyrrolo[3,2-c]pyridine derivative designated 10t , displayed excellent antitumor activities against HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer) cell lines, with IC₅₀ values in the low micromolar to nanomolar range. nih.gov Another 3-substituted 1H-pyrrolo[2,3-b]pyridine, 16h , also showed an excellent anti-proliferative effect on MCF-7 cells. nih.gov
| Compound | Cell Line | Cancer Type | IC₅₀ (μM) | Source |
|---|---|---|---|---|
| 10t (isomer) | HeLa | Cervical Cancer | 0.12 | nih.gov |
| 10t (isomer) | SGC-7901 | Gastric Cancer | 0.15 | nih.gov |
| 10t (isomer) | MCF-7 | Breast Cancer | 0.21 | nih.gov |
| 16h | MCF-7 | Breast Cancer | 0.245 | nih.gov |
| 4h | Data on specific IC₅₀ for 4T1 proliferation was not provided, but inhibition was confirmed. | rsc.org |
Beyond halting proliferation, an effective anticancer agent should ideally eliminate cancer cells, often by inducing a programmed cell death process known as apoptosis. Several derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been shown to trigger this crucial process in cancer cells. The FGFR inhibitor 4h was found to induce apoptosis in breast cancer 4T1 cells. rsc.org Similarly, compound 16h was observed to promote apoptosis in A549 lung cancer cells in a dose-dependent manner. nih.gov The isomeric compound 10t also demonstrated the ability to cause significant apoptosis in cancer cells. nih.gov These findings suggest that a key mechanism of action for the anticancer activity of this compound class is the activation of apoptotic pathways.
The ability of cancer cells to migrate and invade surrounding tissues is fundamental to metastasis, the primary cause of cancer-related mortality. The investigation of 1H-pyrrolo[2,3-b]pyridine derivatives has revealed their potential to interfere with these processes. In vitro studies demonstrated that compound 4h significantly inhibited both the migration and invasion of 4T1 breast cancer cells. rsc.org Furthermore, compound 16h was also found to potently suppress the migration of A549 lung cancer cells. nih.gov This anti-migratory activity highlights another important facet of their potential as comprehensive anticancer agents.
Enzyme Inhibition and Receptor Binding Assays in vitro
The molecular mechanism underlying the biological effects of 1H-pyrrolo[2,3-b]pyridine derivatives often involves the direct inhibition of specific enzymes, particularly protein kinases that are dysregulated in cancer. In vitro enzymatic and receptor binding assays have successfully identified several key molecular targets for this class of compounds. Derivatives have been developed as potent and often selective inhibitors of Fibroblast Growth Factor Receptors (FGFRs), Ataxia-Telangiectasia Mutated (ATM) kinase, Maternal Embryonic Leucine Zipper Kinase (MELK), and Colony-Stimulating Factor 1 Receptor (CSF1R), among others. nih.govnih.govacs.org
| Compound | Target Enzyme/Receptor | IC₅₀ (nM) | Source |
|---|---|---|---|
| 4h | FGFR1 | 7 | rsc.org |
| FGFR2 | 9 | ||
| FGFR3 | 25 | ||
| FGFR4 | 712 | ||
| 25a | ATM Kinase | Data not specified, but identified as a highly selective inhibitor. | nih.gov |
| 30 | FGFR4 | Data not specified, but identified as a potent inhibitor. | acs.org |
| 16h | MELK | 32 | nih.gov |
Other Mechanistic Biological Studies
This section explores a range of other reported biological activities of this compound and its related analogs, focusing on in vitro and preclinical findings. The studies discussed highlight the diverse mechanistic pathways through which this chemical scaffold can exert its effects, from targeting plant pathogens to interacting with fundamental cellular components like microtubules and DNA.
Antifungal Activities Against Plant Pathogens (e.g., Pyricularia oryzae)
While direct studies on the antifungal activity of this compound against the rice blast fungus, Pyricularia oryzae, are limited in publicly available literature, research on related indole (B1671886) and pyrrole (B145914) derivatives suggests a potential for this class of compounds to inhibit plant pathogens. The mechanisms of action for plant-derived antifungal agents often involve the disruption of fungal cell membranes, inhibition of essential enzymes, induction of oxidative stress, or the interference with biofilm formation researchgate.net. For instance, certain natural products have been shown to inhibit the mycelial growth and conidiation of P. oryzae nih.gov. Specifically, some 3-indolyl-3-hydroxy oxindole derivatives have demonstrated notable inhibitory activity against a panel of five plant pathogenic fungi, including P. oryzae researchgate.net. One derivative, in particular, exhibited an EC50 of 3.44 mg/L against Rhizoctonia solani, another significant plant pathogen researchgate.net. The structural activity relationship (SAR) studies from this research indicated that the presence of halogen substituents, such as bromine, on the indole ring is crucial for antifungal activity researchgate.net. This suggests that the bromo-substitution on the pyrrolopyridine core could be a key feature for potential antifungal properties.
The general mechanisms of antifungal action for related azole derivatives, which share some structural similarities, often involve the inhibition of cytochrome P450 14α-demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis in the fungal cell membrane nih.gov. Inhibition of this enzyme disrupts membrane integrity, leading to fungal cell death nih.gov. While this provides a potential mechanistic pathway, further research is required to specifically elucidate the antifungal mechanism of this compound against P. oryzae.
Table 1: Antifungal Activity of a Related 3-indolyl-3-hydroxy oxindole derivative
| Compound | Pathogen | EC50 (mg/L) |
| 3u | Rhizoctonia solani | 3.44 |
Anticonvulsant Properties and NMDA Receptor Antagonism Mechanisms
Derivatives of 7-azaindole (B17877), the core structure of this compound, have been investigated for their anticonvulsant properties. A study on a series of 3-(1,2,3,6-tetrahydropyridine)-7-azaindole derivatives identified several compounds with significant anticonvulsant activities in the pentylenetetrazole (PTZ)-induced seizure model researchgate.net. Notably, these compounds were not effective in the maximal electroshock (MES) model, suggesting a specific mechanism of action researchgate.net. The most potent compounds exhibited ED50 values ranging from 19.72 mg/kg to 30.55 mg/kg in the PTZ test researchgate.net.
The anticonvulsant effects of these compounds may be linked to their interaction with the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system mdpi.com. Overactivation of NMDA receptors is implicated in the pathophysiology of epilepsy mdpi.com. Certain pyrrolopyrimidine derivatives have been explored as NR2B subtype-selective NMDA receptor antagonists google.com. Antagonism of the NMDA receptor can reduce excessive neuronal excitation and thereby prevent seizures nih.gov. Non-competitive NMDA receptor antagonists like MK-801 have demonstrated efficacy in terminating prolonged status epilepticus in animal models nih.gov. The selectivity for the NR2B subunit is a desirable trait as it may offer a better side-effect profile compared to non-selective NMDA antagonists google.com. Although direct evidence for this compound is not available, the activity of its analogs suggests that it may exert anticonvulsant effects through the modulation of NMDA receptor activity.
Table 2: Anticonvulsant Activity of 7-Azaindole Derivatives in PTZ-Induced Seizure Model
| Compound | ED50 (mg/kg) |
| 4i | 30.55 |
| 4p | 19.72 |
| 5k | 25.46 |
| 5c | 31.81 |
| 5e | 40.95 |
Anti-Thrombolytic and Biofilm Inhibition Activity Studies
The potential for pyrrolo[2,3-b]pyridine derivatives to act as anti-thrombotic agents has been suggested by studies on related heterocyclic compounds. For instance, a series of pyrrolo[3,2-c]pyridines, which are isosteres of the anti-thrombotic drug ticlopidine, have been shown to inhibit adenosine 5'-diphosphate (ADP)-induced platelet aggregation in human platelet-rich plasma nih.gov. The antiplatelet effect of these compounds was found to be related to their lipophilicity nih.gov. Similarly, thieno[2,3-b]pyridine derivatives have been identified as potent anti-platelet drugs that inhibit both platelet activation and aggregation tci-thaijo.org. These findings suggest that the pyrrolopyridine scaffold could serve as a basis for the development of new anti-thrombotic agents.
In the realm of antimicrobial research, the inhibition of biofilm formation is a critical strategy to combat persistent infections. Indole and its derivatives have been shown to possess significant antibiofilm properties frontiersin.orgnih.gov. For example, 7-benzyloxyindole and other halogenated indoles effectively inhibited biofilm formation by Candida albicans nih.gov. At a concentration of 0.02 mM, 7-benzyloxyindole significantly reduced biofilm formation without affecting the growth of planktonic cells nih.gov. The mechanism of biofilm inhibition by these indole derivatives is often linked to the downregulation of genes involved in hyphal formation and adhesion nih.gov. Another study on indole derivatives against extensively drug-resistant Acinetobacter baumannii demonstrated that sub-inhibitory concentrations could both inhibit biofilm formation and eradicate mature biofilms nih.gov. The mechanism was partly attributed to the reduced expression of quorum sensing-related genes nih.gov. While specific data for this compound is not available, the established antibiofilm activity of the broader indole and azaindole class suggests this as a promising area for future investigation.
Table 3: Biofilm Inhibition by a Related Indole Derivative
| Compound | Organism | Concentration (mM) for significant inhibition |
| 7-Benzyloxyindole | Candida albicans | 0.02 |
Interaction with Tubulin Polymerization and Microtubule Dynamics
A significant area of research for azaindole derivatives has been their interaction with tubulin and the subsequent disruption of microtubule dynamics, a key target in cancer chemotherapy. Several studies have identified azaindole derivatives as potent inhibitors of tubulin polymerization nih.govnih.gov. These compounds often bind to the colchicine-binding site on β-tubulin, thereby preventing the formation of microtubules nih.govnih.gov. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells nih.govnih.gov.
For example, two azaindole derivatives, CM01 and CM02, were identified as cell-permeable microtubule-depolymerizing agents that inhibit tubulin polymerization in a dose-dependent manner nih.gov. Competitive binding assays confirmed that these compounds selectively inhibit the binding of colchicine to tubulin nih.gov. Similarly, a series of indole-based compounds were developed as tubulin polymerization inhibitors, with some derivatives exhibiting IC50 values in the nanomolar range for antiproliferative activity and sub-micromolar to low micromolar IC50 values for the inhibition of tubulin polymerization nih.govnih.gov. The structure-activity relationship studies have highlighted the importance of specific substitutions on the indole or azaindole ring for potent activity mdpi.com.
Table 4: Inhibition of Tubulin Polymerization by Various Indole and Azaindole Derivatives
| Compound | Tubulin Polymerization IC50 (µM) |
| 1k | 0.58 ± 0.06 |
| 5m | 0.37 ± 0.07 |
| 9 | 1.5 ± 0.56 |
| 21 | 0.15 ± 0.07 |
| 32b | 2.09 |
| 18g | 1.4 ± 0.02 |
| 6r | 1.84 |
| 6y | 2.43 |
DNA Interaction Studies (e.g., Calf Thymus DNA)
The interaction of small molecules with DNA is a fundamental aspect of their potential therapeutic or toxic effects. Studies on pyrrolo[2,3-b]pyridine analogues have demonstrated their ability to interact with calf thymus DNA (ct-DNA) nih.gov. One such study revealed that a synthesized pyrrolo[2,3-b]pyridine derivative could efficiently intercalate into ct-DNA, forming a stable complex nih.gov. This intercalation is thought to block DNA replication, which could contribute to the observed antiproliferative activity of these compounds against various cancer cell lines nih.gov.
The binding of small molecules to DNA can occur through several modes, including intercalation between base pairs, groove binding, or external electrostatic interactions nih.govmums.ac.ir. Spectroscopic techniques, such as UV-visible and fluorescence spectroscopy, are commonly used to investigate these interactions nih.gov. For instance, the interaction of a pyrazino[1,2-a]indole derivative with ct-DNA was studied, and a binding constant (Ka) of 7.06 × 10³ L mol⁻¹ was determined, suggesting a non-covalent interaction researchgate.net. The thermodynamic parameters of such interactions can further elucidate the nature of the binding forces, which are often a combination of hydrophobic interactions, hydrogen bonding, and van der Waals forces researchgate.net. Although specific binding studies for this compound are not detailed, the propensity of the pyrrolopyridine scaffold to interact with DNA suggests that this could be a relevant aspect of its biological activity profile.
Table 5: DNA Binding Constant of a Related Indole Derivative
| Compound | DNA | Binding Constant (Ka) (L mol⁻¹) |
| Pyrazino[1,2-a]indole derivative | Calf Thymus DNA | 7.06 × 10³ |
Future Research Directions and Applications in Chemical Biology
Development of Next-Generation Synthetic Strategies for Diverse Analogs
Future progress heavily relies on the ability to generate a wide array of analogs based on the 5-Bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine framework. The development of more efficient and versatile synthetic methodologies is crucial for systematically exploring the structure-activity relationships (SAR). While methods like the Fischer indole (B1671886) cyclization have been used to create 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine frameworks, there is a need for next-generation strategies. researchgate.net
Key areas of focus should include:
Novel Cyclization Techniques: Exploring new catalytic systems or reaction conditions to improve the efficiency and substrate scope of core scaffold formation.
Late-Stage Functionalization: Developing methods for the selective introduction of various functional groups onto the pre-formed pyrrolo[2,3-b]pyridine ring system. This would allow for rapid diversification of lead compounds.
Combinatorial Chemistry: Integrating solid-phase synthesis or flow chemistry approaches to accelerate the creation of large libraries of analogs for high-throughput screening.
Stereoselective Synthesis: Creating synthetic routes that allow for precise control over the stereochemistry of substituents, which is often critical for biological activity.
A successful approach in a related pyrrolo-fused heterocyclic system involved the 1,3-dipolar cycloaddition of cycloimmonium N-ylides, which could be adapted to generate novel analogs. nih.gov The goal is to build a diverse chemical library to probe a wide range of biological targets.
In-depth Mechanistic Studies of this compound Interactions with Biological Targets
A fundamental understanding of how this compound and its derivatives interact with their biological targets at the molecular level is essential for rational drug design. While crystallographic data exists for the parent compound, 5-bromo-1H-pyrrolo[2,3-b]pyridine, which forms an essentially planar azaindole skeleton nih.govresearchgate.net, obtaining co-crystal structures of specific analogs bound to their protein targets is a high-priority objective.
Future mechanistic studies should employ a multi-pronged approach:
X-ray Crystallography: To visualize the precise binding mode, identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), and understand the basis of molecular recognition.
Biophysical Techniques: Methods such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can provide detailed thermodynamic and kinetic data on the binding affinity between the compound and its target. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the binding site on the protein and characterize the conformational changes that occur upon ligand binding.
Site-Directed Mutagenesis: To validate the interactions observed in structural studies by mutating key amino acid residues in the protein's binding pocket and assessing the impact on compound affinity.
These studies will provide a detailed blueprint of the molecular interactions, guiding the design of future analogs with improved potency and selectivity.
Integration of Advanced Computational and Experimental Approaches for Preclinical Lead Optimization
Optimizing a lead compound into a preclinical candidate is a complex process that can be significantly accelerated by integrating computational and experimental methods. nih.govscilit.com The this compound scaffold is well-suited for such a synergistic approach.
| Computational Technique | Application in Lead Optimization |
| Molecular Docking | Predicts the binding conformation of analogs within the target's active site, helping to prioritize compounds for synthesis. nih.gov |
| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the ligand-protein complex over time, assessing the stability of key interactions. nih.gov |
| Free Energy Perturbation (FEP) | Calculates the relative binding affinities of a series of analogs, providing quantitative predictions to guide molecular design. nih.gov |
| ADMET Prediction | In silico models are used to forecast properties like Absorption, Distribution, Metabolism, Excretion, and Toxicity early in the design cycle. |
These computational predictions must be closely coupled with experimental validation. nih.gov For example, computationally designed analogs can be synthesized and tested in biochemical and cellular assays. The experimental results are then used to refine the computational models, creating an iterative cycle of design, synthesis, and testing that efficiently drives lead optimization. limes-institut-bonn.de
Expanding the Scope of Biological Targets and Pathways for Pyrrolo[2,3-b]pyridine Derivatives
The 1H-pyrrolo[2,3-b]pyridine scaffold has demonstrated remarkable versatility, showing activity against a range of important biological targets implicated in various diseases. mdpi.com This suggests that the core structure is a "privileged scaffold" in medicinal chemistry, capable of interacting with multiple protein families.
| Target Class | Specific Target | Therapeutic Area | Reference |
| Kinase | Fibroblast Growth Factor Receptor (FGFR) | Cancer | nih.govrsc.org |
| Kinase | Glycogen Synthase Kinase-3β (GSK-3β) | Alzheimer's Disease | nih.gov |
| Kinase | Cyclin-Dependent Kinase 8 (CDK8) | Colorectal Cancer | acs.org |
Future research should aim to systematically explore the biological potential of this compound and its analogs by:
Phenotypic Screening: Testing compound libraries in cell-based assays that model various diseases to uncover novel biological activities.
Target-Based Screening: Screening against large panels of proteins, particularly kinases, to identify new, potent, and selective inhibitors.
Chemoproteomics: Using advanced mass spectrometry-based techniques to identify the cellular targets of bioactive compounds on a global scale.
By expanding the range of known biological targets, new therapeutic avenues for diseases ranging from cancer to neurodegenerative disorders may be uncovered for this promising class of compounds.
Q & A
Q. What are the standard synthetic routes for preparing 5-Bromo-3-ethyl-1H-pyrrolo[2,3-b]pyridine?
The synthesis typically involves functionalization of the pyrrolo[2,3-b]pyridine core. Key methods include:
- Bromination : Direct bromination at the 5-position using reagents like N-bromosuccinimide (NBS) under controlled conditions .
- Alkynylation : Sonogashira coupling with terminal alkynes (e.g., phenylacetylene) using Pd catalysts to introduce the 3-ethyl group .
- Protection/Deprotection : Use of tosyl (Ts) or methyl groups to protect reactive NH sites during synthesis .
Example Protocol :
- React 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine with ethylacetylene under Pd(PPh₃)₄ catalysis in toluene/ethanol, yielding 5-bromo-3-ethyl derivatives (51–58% yield) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Critical for confirming substitution patterns. For example, the 5-bromo group shows distinct deshielded signals at δ 8.3–8.5 ppm in DMSO-d₆ .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 255.0 for C₉H₈BrN₂) .
- HPLC : Determines purity (>98% achieved via silica gel chromatography) .
Q. What functionalization strategies modify the pyrrolo[2,3-b]pyridine core?
Common strategies include:
- Electrophilic Aromatic Substitution : Bromination or nitration at electron-rich positions .
- Cross-Coupling Reactions : Suzuki-Miyaura (for aryl groups) or Sonogashira (for alkynes) to diversify substituents .
- Reductive Amination : Introduces amine groups for biological activity studies .
Advanced Research Questions
Q. How can reaction yields be optimized in cross-coupling steps?
Q. How to resolve contradictory biological activity data in derivatives?
Discrepancies arise from:
- Substituent Effects : Electron-withdrawing groups (e.g., -CN) may reduce kinase inhibition compared to electron-donating groups (e.g., -OCH₃) .
- Assay Conditions : Varying cell lines or enzyme concentrations (e.g., IC₅₀ values differ between HEK293 and HeLa cells) . Methodology :
- Use standardized assays (e.g., ATP-binding fluorescence polarization) .
- Perform dose-response curves in triplicate to validate reproducibility .
Q. How do electron-withdrawing groups (EWGs) affect reactivity?
EWGs (e.g., -Br, -NO₂):
- Reduce Nucleophilicity : Hinder SNAr reactions at the 3-position .
- Stabilize Intermediates : Facilitate regioselective formylation (e.g., Vilsmeier-Haack reaction at 120°C) . Example :
- Nitration of 5-bromo-1-methyl derivatives with HNO₃ yields 3-nitro products (67% yield), critical for further functionalization .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
